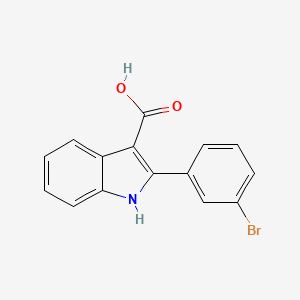
3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine
Descripción general
Descripción
3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)-pyridine (3BF4IP) is a heterocyclic compound that is used in a variety of scientific research applications. It has a unique structure that enables it to interact with a range of molecules and can be used to study and manipulate the properties of these molecules. This compound has been used in numerous biochemical and physiological experiments and has been found to have a range of advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Coordination Polymers
One area of application involves the synthesis of complex heterocyclic systems, such as pyridoxaboroles, which are derived from simple halopyridines. These compounds demonstrate the potential for creating coordination polymers with unique structural properties. For example, the study by Steciuk et al. explores the synthesis of pyridoxaboroles and their structural analysis, revealing the formation of 1D coordination polymers based on N-B dative bonds and highlighting the significance of heterocyclic chemistry in designing materials with specific functionalities (Steciuk et al., 2015).
Fluorescence Sensing
Another research application of related heterocyclic compounds is in the development of fluorescent chemosensors. Maity et al. developed new fluorophores based on the pyrrolo[3,4-c]pyridine framework that show high selectivity and sensitivity for Fe3+/Fe2+ ions. These compounds illustrate the potential of pyridine derivatives in creating sensitive tools for metal ion detection in biological and environmental samples (Maity et al., 2018).
Synthesis and Reactivity Studies
Reactivity studies of halogenopyridines, including the exploration of their reactions with various bases and the formation of novel compounds through substitution reactions, contribute to our understanding of the synthetic potential of pyridine derivatives. The research by Zoest and Hertog, for example, delves into the reactivities of 3- and 4-halogenopyridines, shedding light on their potential in synthetic chemistry (Zoest & Hertog, 2010).
Pharmaceutical Chemistry
In the pharmaceutical domain, studies on the modification of pyridine analogues to enhance their affinity for specific receptors, as demonstrated by Koren et al., underscore the utility of halogenated pyridines in drug design. Their work on nicotinic acetylcholine receptor affinity highlights the strategic incorporation of halogens into the pyridine ring to modulate biological activity (Koren et al., 1998).
Material Science
In material science, the use of pyridine derivatives as intermediates in the synthesis of complex organic molecules or as ligands in coordination chemistry opens avenues for creating new materials with desired properties. The work by Brugarolas et al. on synthesizing fluorinated pyridines exemplifies the application of pyridine chemistry in developing radiopharmaceuticals and imaging agents (Brugarolas et al., 2016).
Propiedades
IUPAC Name |
3-bromo-2-fluoro-4-iodo-6-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFIN2/c10-8-6(12)5-7(13-9(8)11)14-3-1-2-4-14/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJXEMONAZPBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=C2)I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673613 | |
| Record name | 3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228666-20-3 | |
| Record name | 3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



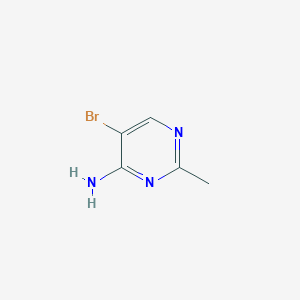



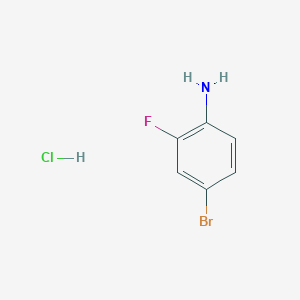

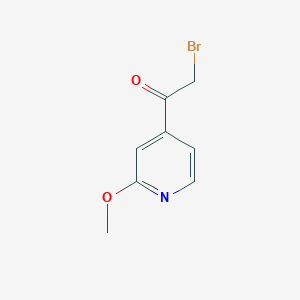

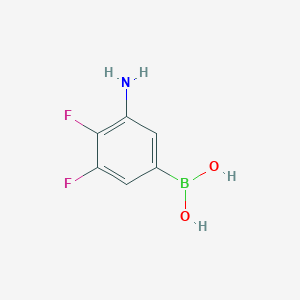
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride](/img/structure/B1522176.png)

